molecular formula C22H19N3O5 B11558901 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate

Cat. No.: B11558901
M. Wt: 405.4 g/mol
InChI Key: CAPIAQQHEOBNJU-ZMOGYAJESA-N
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Description

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through a formamido-imino linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenyl 3-methoxybenzoate with pyridin-3-ylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formamido-imino linkage allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of methoxy and formamido-imino functional groups in 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE distinguishes it from similar compounds. This structural arrangement enhances its reactivity and binding properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H19N3O5/c1-28-18-7-3-5-16(12-18)22(27)30-19-9-8-15(11-20(19)29-2)13-24-25-21(26)17-6-4-10-23-14-17/h3-14H,1-2H3,(H,25,26)/b24-13+

InChI Key

CAPIAQQHEOBNJU-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

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